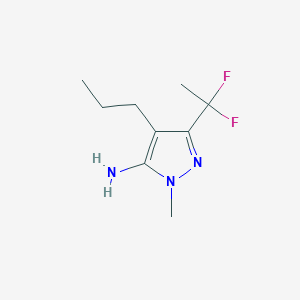

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H15F2N3 |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

5-(1,1-difluoroethyl)-2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C9H15F2N3/c1-4-5-6-7(9(2,10)11)13-14(3)8(6)12/h4-5,12H2,1-3H3 |

InChI Key |

DGYUCRNBGFPNBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N(N=C1C(C)(F)F)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Difluoroacetyl Intermediates

A common approach involves the reaction of alpha,beta-unsaturated esters with 2,2-difluoroacetyl halides under controlled low temperatures in the presence of acid-binding agents and organic solvents. This step forms alpha-difluoroacetyl intermediates, which are crucial building blocks for subsequent cyclization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Substitution/Hydrolysis | Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide (F or Cl) in organic solvent, low temperature (-30 to -20 °C), acid-binding agent | Formation of alpha-difluoroacetyl intermediate |

| Hydrolysis | Alkali addition to hydrolyze intermediate | Stabilized alpha-difluoroacetyl compound |

This method was demonstrated with potassium iodide as a catalyst and methylhydrazine aqueous solution for condensation, leading to high purity difluoromethylated pyrazole carboxylic acids, a close analog to the target compound.

Acidification and Isolation

After cyclization, acidification with hydrochloric acid adjusts the pH to 1-2, precipitating the pyrazole product. Recrystallization from aqueous ethanol mixtures (35-65% alcohol) yields high-purity crystalline material.

Cyclization and Functionalization to Form Pyrazole Ring

The cyclization step typically involves condensation of the difluoroacetyl intermediate with methylhydrazine or substituted hydrazines under low temperature, followed by controlled heating and reduced pressure to promote ring closure.

- Catalysts such as sodium iodide or potassium iodide enhance the condensation efficiency.

- Reaction monitoring by HPLC ensures raw material conversion > 99%.

- Post-cyclization purification includes solvent extraction and recrystallization to separate regioisomers and impurities.

While the sources primarily describe preparation of difluoromethylated pyrazole carboxylic acids and trifluoromethylated pyrazoles, the introduction of the 4-propyl substituent and 5-amine group can be achieved via:

- Alkylation at the 4-position using appropriate alkyl halides or organometallic reagents under nucleophilic substitution conditions.

- Amination at the 5-position through reduction of nitro precursors or direct amination using amine sources and suitable catalysts.

These transformations require optimization of reaction conditions to maintain the integrity of the difluoroethyl group and pyrazole ring.

Comparative Data Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Difluoroacetyl intermediate | 2,2-Difluoroacetyl halide + unsaturated ester + base | 75-80 | >99 | Low temperature, acid-base control |

| Cyclization with methylhydrazine | Methylhydrazine aqueous solution + KI catalyst | 70-75 | 99.6 | Low temperature condensation, reduced pressure |

| Acidification and recrystallization | HCl (pH 1-2), ethanol-water solvent (35-65%) | 75-80 | >99 | Crystallization to isolate pure pyrazole |

| Alkylation (4-propyl group) | Propyl halide or equivalent + base | Variable | High | Requires selective substitution |

| Amination (5-amine group) | Amination reagents or reduction of nitro precursor | Variable | High | Sensitive to reaction conditions |

Research Findings and Practical Considerations

- The use of potassium iodide as a catalyst significantly improves cyclization efficiency and regioselectivity.

- Maintaining low temperatures during substitution and condensation steps prevents side reactions and decomposition of difluoroalkyl intermediates.

- Recrystallization solvent composition critically affects product purity and yield; mixtures of methanol, ethanol, or isopropanol with water are preferred.

- The regioisomeric purity is essential, as minor isomers (e.g., 5-difluoromethyl pyrazoles) can form; separation is achieved by careful crystallization and solvent selection.

- Alternative methods for trifluoromethylated pyrazoles provide insights into fluorinated pyrazole synthesis but require adaptation for difluoroethyl substituents.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogous pyrazole derivatives:

*Calculated based on structural analysis.

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., carboxamide in , urea in ) exhibit higher solubility than the target, which lacks strong hydrophilic substituents .

Biological Activity

3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical structure:

- Molecular Formula : C9H15F2N3

- Molecular Weight : 203.23 g/mol

- CAS Number : 1702618-68-5

Synthesis and Derivatives

The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. Recent methodologies have focused on enhancing yield and purity, often utilizing weak bases to facilitate ring closure reactions in the pyrazole synthesis process . The compound is structurally related to various pyrazole derivatives that have shown promising biological activities, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. A study evaluated a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against several phytopathogenic fungi. Notably, certain derivatives demonstrated higher antifungal activity than traditional fungicides like boscalid .

| Compound | Activity Against Fungi | IC50 (µM) |

|---|---|---|

| 9m | High | < 10 |

| Boscalid | Moderate | ~50 |

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. For instance, some compounds have been identified as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase . The mechanism often involves interaction with specific binding sites on tubulin, which is critical for cell division.

Anti-inflammatory Effects

In addition to antifungal and anticancer properties, pyrazole derivatives have shown anti-inflammatory effects. Certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antifungal Efficacy : A study conducted by Du et al. synthesized various pyrazole derivatives and tested their antifungal activity against seven species of fungi. The results indicated that some compounds exhibited moderate to excellent inhibition of fungal mycelial growth .

- Anticancer Mechanism : Research on a specific derivative revealed its ability to bind at the colchicine site on tubulin, demonstrating a clear mechanism for its anticancer activity through cell cycle arrest .

- Inflammation Model : In vitro studies showed that selected pyrazole compounds significantly reduced LPS-induced inflammation in macrophages, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 3-(1,1-difluoroethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine, and what purification methods are recommended?

The compound is typically synthesized via multi-step routes involving:

- Pyrazole core formation : Cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic conditions.

- Substitution reactions : Introduction of the difluoroethyl and propyl groups via nucleophilic substitution or coupling reactions (e.g., using brominated intermediates).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

Q. How can researchers assess the compound’s in vitro biological activity?

Standard assays include:

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates.

- Receptor binding : Radioligand displacement studies (e.g., -labeled antagonists) for affinity measurements .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data be resolved during structural analysis?

- Multi-software validation : Cross-check refinement results using SHELXL (for crystallography) and Gaussian (for DFT calculations) to reconcile bond-length/angle discrepancies.

- Dynamic simulations : Molecular dynamics (MD) to assess conformational flexibility in solution vs. solid-state .

Q. What strategies optimize synthetic yield for large-scale research applications?

- Catalyst screening : Pd-catalyzed coupling for difluoroethyl introduction (e.g., Pd(OAc)/XPhos).

- Solvent optimization : Use of DMF or THF to enhance reaction homogeneity.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields .

Q. How does structural modification influence biological activity?

A SAR study comparing analogs reveals:

| Analog | Substituent (R) | Activity (IC, nM) | Key Feature |

|---|---|---|---|

| Parent | Difluoroethyl | 120 ± 15 | Baseline |

| Analog A | Trifluoroethyl | 85 ± 10 | Enhanced potency |

| Analog B | Ethyl | 250 ± 30 | Reduced activity |

| Fluorinated groups improve target binding via hydrophobic/electrostatic interactions . |

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Rodent studies : Plasma half-life () and bioavailability (%F) via oral/intravenous administration.

- Tissue distribution : LC-MS/MS quantification in liver, kidney, and brain tissues.

- Metabolite profiling : UPLC-QTOF to identify phase I/II metabolites .

Q. How can computational tools predict toxicity and ADME properties?

- SwissADME : Predicts logP (2.8), BBB permeability (CNS+), and CYP450 inhibition.

- ProTox-II : Flags potential hepatotoxicity (probability score: 0.72) due to reactive metabolites .

Data Contradiction Analysis

Q. How to address discrepancies between enzyme inhibition and cellular activity data?

- Membrane permeability : Measure logD (octanol/water) to assess cellular uptake.

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.